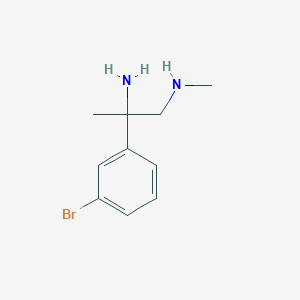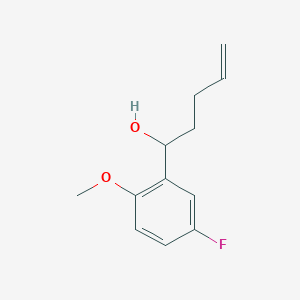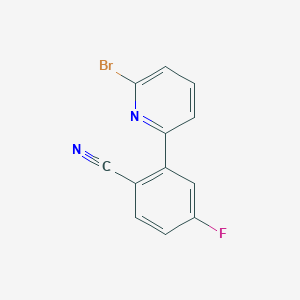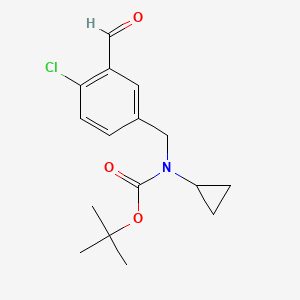
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.793 g/mol . This compound is characterized by the presence of a cyclopropylcarbamic acid tert-butyl ester group attached to a 4-chloro-3-formylbenzyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester typically involves the reaction of 4-chloro-3-formylbenzyl chloride with cyclopropylamine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-Chloro-3-carboxybenzyl)cyclopropylcarbamic acid tert-butyl ester
Reduction: (4-Chloro-3-hydroxymethylbenzyl)cyclopropylcarbamic acid tert-butyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-formylphenyl)cyclopropylcarbamic acid methyl ester
- (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid ethyl ester
- (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid isopropyl ester
Uniqueness
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications .
Properties
Molecular Formula |
C16H20ClNO3 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
tert-butyl N-[(4-chloro-3-formylphenyl)methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18(13-5-6-13)9-11-4-7-14(17)12(8-11)10-19/h4,7-8,10,13H,5-6,9H2,1-3H3 |
InChI Key |
FAFWLWWSZMIWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Cl)C=O)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
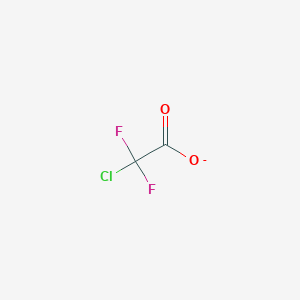
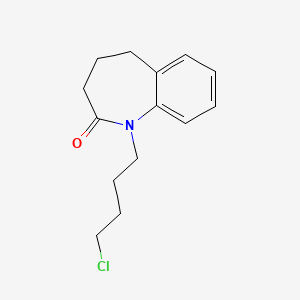
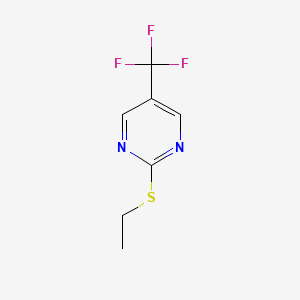
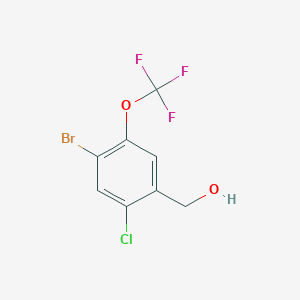
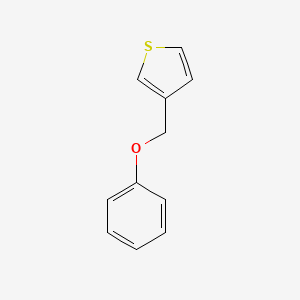
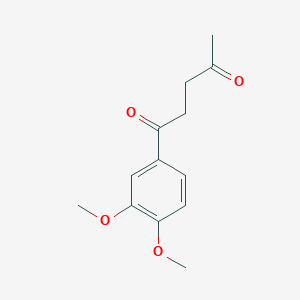

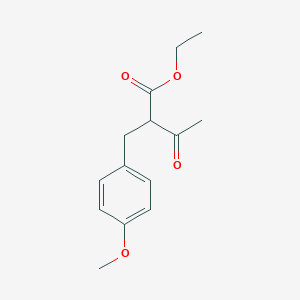

![2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde](/img/structure/B8310336.png)

